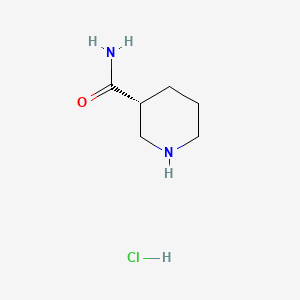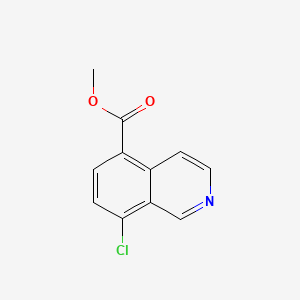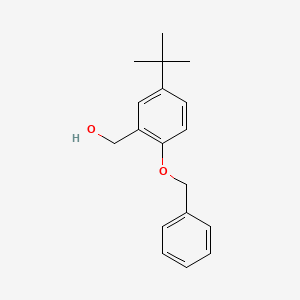
2-Propoxy-5-(Trifluormethyl)pyridin-3-borsäure
Übersicht
Beschreibung
“2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid” is a chemical compound with the CAS Number: 1218790-63-6 . It has a molecular weight of 249 and its IUPAC name is 2-propoxy-5-(trifluoromethyl)-3-pyridinylboronic acid . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
Pinacol boronic esters, such as “2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid”, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BF3NO3/c1-2-3-17-8-7(10(15)16)4-6(5-14-8)9(11,12)13/h4-5,15-16H,2-3H2,1H3 .Chemical Reactions Analysis
Organoboron compounds like “2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid” can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical and Chemical Properties Analysis
This compound has a molecular weight of 249 . It is slightly soluble in water . The storage temperature for this compound is recommended to be refrigerated .Wissenschaftliche Forschungsanwendungen
- Anwendung: Jüngste Forschungsergebnisse berichten über die katalytische Protodeboronierung von 1°, 2° und 3° Alkylboronsäureestern unter Verwendung eines radikalischen Ansatzes. Diese Methode ermöglicht die formale Anti-Markovnikov-Alken-Hydromethylierung, eine bisher unbekannte Transformation. Die Sequenz wurde auf methoxygeschützte (−)-Δ8-THC und Cholesterin angewendet. Darüber hinaus wurde sie in der formalen Totalsynthese von δ-®-Conicein und Indolisidin 209B eingesetzt .
- Anwendungen: Sie trägt zur Synthese verschiedener Agrochemikalien, Pharmazeutika und Farbstoffe bei .
- Beobachtung: Die Addition von B–H über ungesättigte Bindungen erfolgt mit Syn-Selektivität und verläuft anti-Markovnikov. Neue Boran-Reagenzien, wie z. B. BH3·L, wurden für diesen Zweck entwickelt .
- Anwendung: 2,3,5-DCTF dient als chemisches Zwischenprodukt für die Synthese verschiedener Pflanzenschutzmittel .
- Beispiele: Zu diesen Transformationen gehören Oxidationen, Aminierungen, Halogenierungen und C–C-Bindungsbildungen (Alkenylierungen, Alkynylierungen und Arylierungen) .
Katalytische Protodeboronierung
Organische Synthese
Suzuki–Miyaura-Kupplung
Pflanzenschutzmittel
Funktionsgruppen-Transformationen
Stabilität und Handhabung
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared .
Result of Action
The molecular and cellular effects of the compound’s action involve the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction conditions are exceptionally mild and functional group tolerant . This suggests that the compound can perform effectively under a wide range of conditions.
Biochemische Analyse
Biochemical Properties
2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical processes. One of the primary interactions of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid is with enzymes involved in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. The boronic acid group in this compound acts as a nucleophile, participating in the transmetalation step of the reaction, which is catalyzed by palladium complexes .
Additionally, 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid has been shown to interact with proteins that contain serine or threonine residues. The boronic acid group can form reversible covalent bonds with the hydroxyl groups of these amino acids, potentially inhibiting the activity of enzymes such as serine proteases . This interaction can be exploited in the design of enzyme inhibitors for therapeutic applications.
Cellular Effects
The effects of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid on various types of cells and cellular processes have been studied to understand its potential applications in biomedical research. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid can inhibit the activity of certain kinases, leading to alterations in phosphorylation-dependent signaling pathways . This inhibition can result in changes in gene expression patterns, affecting cellular processes such as proliferation, differentiation, and apoptosis.
Moreover, 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid has been observed to impact cellular metabolism by interfering with metabolic enzymes. The compound’s interaction with enzymes involved in glycolysis and the tricarboxylic acid cycle can lead to changes in metabolite levels and metabolic flux . These effects on cellular metabolism can have implications for cancer research, where metabolic reprogramming is a hallmark of cancer cells.
Molecular Mechanism
The molecular mechanism of action of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid involves several key interactions at the molecular level. One of the primary mechanisms is the formation of reversible covalent bonds between the boronic acid group and the hydroxyl groups of serine or threonine residues in proteins . This interaction can inhibit the activity of enzymes that rely on these residues for their catalytic function, such as serine proteases and kinases.
In addition to enzyme inhibition, 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid can also modulate gene expression by affecting transcription factors and other regulatory proteins. The compound’s interaction with these proteins can lead to changes in their activity, resulting in altered gene expression patterns . Furthermore, the trifluoromethyl group in the compound can enhance its binding affinity to certain biomolecules, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to gradual degradation, resulting in the formation of by-products that may affect its biochemical activity.
In in vitro studies, 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid has been observed to maintain its inhibitory effects on enzymes and cellular processes over extended periods
Dosage Effects in Animal Models
The effects of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. At low to moderate doses, the compound has been found to exhibit significant inhibitory effects on target enzymes and cellular processes without causing adverse effects . At high doses, 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid can induce toxicity, leading to adverse effects such as organ damage and metabolic disturbances .
Metabolic Pathways
2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may retain or lose the parent compound’s biochemical activity . Additionally, 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid can affect metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid within cells and tissues are critical factors that determine its biochemical activity and therapeutic potential. This compound can be transported across cell membranes by passive diffusion and active transport mechanisms involving specific transporters . Once inside the cell, 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid can interact with binding proteins that facilitate its distribution to various cellular compartments.
The compound’s localization and accumulation within specific tissues can influence its efficacy and safety profile. For example, preferential accumulation in target tissues can enhance therapeutic outcomes, while non-specific distribution may lead to off-target effects and toxicity .
Subcellular Localization
The subcellular localization of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, the presence of a propoxy group may facilitate its localization to membrane-bound organelles, while the trifluoromethyl group can enhance its binding affinity to certain proteins within the cytoplasm.
Eigenschaften
IUPAC Name |
[2-propoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF3NO3/c1-2-3-17-8-7(10(15)16)4-6(5-14-8)9(11,12)13/h4-5,15-16H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPVKTJXWXMARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCCC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681611 | |
| Record name | [2-Propoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-63-6 | |
| Record name | [2-Propoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate](/img/structure/B567578.png)
![([1-(4-BROMOPHENYL)CYCLOHEXYL]METHYL)(METHYL)AMINE](/img/no-structure.png)
![3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B567581.png)


![tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate](/img/structure/B567588.png)

![Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B567591.png)

![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B567594.png)

![[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid](/img/structure/B567598.png)
